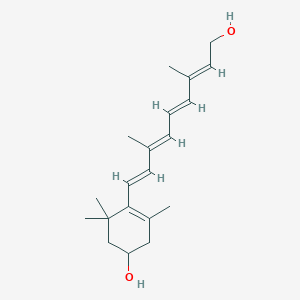

3-Hydroxyretinol

描述

3-Hydroxyretinol is a derivative of vitamin A, specifically a hydroxylated form of retinol. It is a retinoid that consists of all-trans-retinol having a hydroxy substituent at position 3 on the cyclohexenyl ring. This compound is known for its role in visual pigment chromophore biogenesis and has been identified in various insect species as a visual pigment chromophore .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyretinol can be achieved through the chemical modification of retinol. One method involves the hydroxylation of all-trans-retinol using specific oxidizing agents. For instance, the oxidation of all-trans-retinol to all-trans-3-hydroxyretinol can be carried out using reagents such as osmium tetroxide followed by reduction with sodium borohydride .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of genetically modified microorganisms capable of converting retinol to this compound. This method leverages the metabolic pathways of microorganisms to achieve the desired hydroxylation .

化学反应分析

Types of Reactions: 3-Hydroxyretinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 3-Hydroxyretinal, which is an important intermediate in visual pigment biogenesis.

Substitution: The hydroxyl group at position 3 can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Osmium tetroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various alkyl halides, acyl chlorides.

Major Products Formed:

3-Hydroxyretinal: Formed through oxidation.

This compound Derivatives: Formed through substitution reactions.

科学研究应用

Dermatological Applications

3-Hydroxyretinol is primarily recognized for its role in skin health. It is utilized in topical formulations aimed at treating various skin conditions, including acne, photoaging, and hyperpigmentation.

Mechanism of Action:

- This compound functions by promoting cell turnover and enhancing collagen synthesis, which can improve skin texture and reduce the appearance of fine lines and wrinkles .

- It acts as a potent antioxidant, helping to neutralize free radicals that contribute to skin aging .

Clinical Studies:

- A study demonstrated that topical application of this compound significantly improved skin hydration and elasticity in subjects with dry skin conditions .

- Another clinical trial showed that patients using formulations containing this compound experienced a notable reduction in acne lesions compared to those using standard treatments .

Oncology Applications

Recent research has indicated that this compound may possess anticancer properties. Its role in cancer prevention and treatment is an emerging area of study.

Anticarcinogenic Properties:

- In vivo studies have shown that this compound can inhibit tumor growth in animal models. For instance, supplementation with this compound resulted in lower tumor incidence rates when administered alongside carcinogenic agents .

- The compound's ability to modulate cellular signaling pathways involved in proliferation and apoptosis suggests its potential as an adjunctive therapy in cancer treatment .

Case Studies:

- A study involving female Swiss mice demonstrated that those supplemented with this compound had a significant reduction in forestomach tumors induced by benzo(a)pyrene compared to control groups .

Biochemical Applications

Beyond dermatological and oncological uses, this compound shows promise as a biochemical agent in various research applications.

Biochemical Pathways:

- Research has indicated that this compound is involved in the metabolism of retinoids within the body. It serves as an intermediate in the conversion processes between retinol and other biologically active retinoids .

- It also plays a role in visual processes; studies have shown that it can enhance the sensitivity of visual pigments, thereby contributing to improved vision under low-light conditions .

Applications in Nutritional Science:

- The compound is being studied for its potential benefits in nutritional supplements aimed at improving overall health and preventing deficiencies associated with vitamin A .

Data Table: Summary of Applications

作用机制

3-Hydroxyretinol primarily targets the photoreceptor cells in the eyes. It plays a crucial role in the light-dependent metabolic pathway of the eye. The compound is involved in the oxidation of all-trans-3-hydroxyretinol to all-trans-3-hydroxyretinal and the subsequent light-dependent isomerization to 11-cis-3-hydroxyretinal. This process is essential for the formation of visual pigments and the proper functioning of the visual system.

相似化合物的比较

Retinol: The parent compound of 3-Hydroxyretinol, lacking the hydroxyl group at position 3.

3,4-Didehydroretinol: Another derivative of retinol with a double bond between carbon atoms 3 and 4.

3-Hydroxyretinal: The oxidized form of this compound, involved in visual pigment formation.

Uniqueness: this compound is unique due to its hydroxyl group at position 3, which imparts distinct chemical properties and biological functions. This hydroxyl group makes the molecule more polar and allows it to participate in specific biochemical pathways, such as the formation of visual pigments in insects .

生物活性

3-Hydroxyretinol, a derivative of vitamin A, exhibits significant biological activities, particularly in the fields of dermatology and visual biology. This article explores its biochemical properties, metabolic pathways, and clinical applications, supported by relevant data and case studies.

This compound is a retinoid that plays a crucial role in various biological processes. It is involved in the metabolism of retinol (vitamin A) and has been identified as a potential intermediate in the conversion of retinol to other biologically active forms like dehydroretinol. The metabolism of retinoids is complex, involving several enzymes such as retinylester hydrolase (REHase) and retinol dehydrogenase (RDHase), which facilitate the conversion of retinyl esters to retinol and subsequently to this compound and dehydroretinol .

Table 1: Key Enzymes Involved in Retinoid Metabolism

| Enzyme | Function | Specificity |

|---|---|---|

| Retinylester hydrolase | Hydrolyzes retinyl esters to retinol | Specific for 11-cis isomers |

| Retinol dehydrogenase | Converts retinol to retinal | Acts on various retinoids |

| Cytochrome P450 27C1 | Catalyzes desaturation of retinoids | Involved in vitamin A metabolism |

Biological Functions

This compound has been shown to influence several biological functions:

- Vision : It acts as a chromophore in certain insect eyes, replacing retinal in some species . This suggests a role in visual processes across different organisms.

- Skin Health : In dermatological studies, this compound has demonstrated efficacy in improving skin conditions such as photodamage. Clinical trials indicate significant improvements in skin texture and reduction of fine lines and wrinkles after topical application .

Case Study: Anti-Aging Treatment

A clinical study evaluated the efficacy of a regimen containing this compound for treating moderate-to-severe photodamage. The study utilized the Glogau Scale to measure changes in skin condition over eight weeks. Results indicated:

- Significant Improvement : By Week 8, subjects exhibited a global improvement rate of 72.8% across all evaluated criteria, including dryness, erythema, and stinging sensations.

- Statistical Analysis : The Mann-Whitney test revealed statistically significant improvements in erythema (p < 0.001) and stinging (p < 0.002), underscoring the compound's effectiveness .

Table 2: Clinical Outcomes at Week 8

| Clinical Endpoint | Improvement (%) | p-value |

|---|---|---|

| Erythema | 84.21 | <0.001 |

| Stinging | 71.43 | <0.002 |

| Dryness | 55.80 | NS |

Research Findings

Recent studies have explored the metabolic pathways involving this compound, highlighting its role as an intermediate product in the conversion from retinol to dehydroretinol. For instance, research indicates that approximately 25-30% of radioactive retinol can be converted into dehydroretinol within cultured keratinocytes, emphasizing the compound's relevance in skin physiology .

属性

IUPAC Name |

4-[(1E,3E,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-11,18,21-22H,12-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBODKGDXEIUEIH-DAWLFQHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316912 | |

| Record name | Retin-3,15-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6890-93-3 | |

| Record name | Retin-3,15-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6890-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyretinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006890933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retin-3,15-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYRETINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/065F06X5YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。